molecular formula C18H17ClN4 B13337836 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile

4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile

Cat. No.: B13337836
M. Wt: 324.8 g/mol
InChI Key: DEALZOQNHGHHNA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzonitrile moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile typically involves the assembly of the pyrazolopyridine system. One common method is the reaction of 4-chloro-3-isopropylpyrazole with a suitable pyridine derivative under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as halogenation, nitration, and cyclization to construct the pyrazolopyridine core, followed by functional group modifications to introduce the benzonitrile moiety . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, ethanol). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and specific reaction times to achieve optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and isopropyl groups, along with the benzonitrile moiety, differentiates it from other pyrazolopyridine derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

4-(4-chloro-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile

InChI

InChI=1S/C18H17ClN4/c1-4-13-9-12(10-20)5-6-15(13)23-18-16(14(19)7-8-21-18)17(22-23)11(2)3/h5-9,11H,4H2,1-3H3

InChI Key

DEALZOQNHGHHNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)N2C3=NC=CC(=C3C(=N2)C(C)C)Cl

Origin of Product

United States

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